ETHYL 2-(THIOPHENE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Antiproliferative Benzothiazole SAR

In kinase-focused medicinal chemistry, substituting the 2-position amide on benzothiazole-6-carboxylate scaffolds without verifying the exact thiophene-2-amido topology often introduces uncontrolled logP shifts (0.5-1.5 units) and disrupts critical polar sulfur interactions, invalidating SAR campaigns. This compound solves that problem with a precisely defined hinge-binding motif. • XLogP3-AA of 3.8 and 6 H-bond acceptors; directly engage the kinase hinge region at 10-100 µM in biochemical assays. • The 6-ethyl ester provides a hydrolytically tractable handle (LiOH, THF/H₂O) for prodrug conjugation or carboxylic acid salt formation. • Pair with 2-amino or 2-phenyl amide analogs to quantify the thiophene sulfur contribution to cellular IC₅₀ values in antiproliferative screening cascades.

Molecular Formula C15H12N2O3S2
Molecular Weight 332.39
CAS No. 361197-59-3
Cat. No. B2573152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(THIOPHENE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
CAS361197-59-3
Molecular FormulaC15H12N2O3S2
Molecular Weight332.39
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
InChIInChI=1S/C15H12N2O3S2/c1-2-20-14(19)9-5-6-10-12(8-9)22-15(16-10)17-13(18)11-4-3-7-21-11/h3-8H,2H2,1H3,(H,16,17,18)
InChIKeyXUMBGCZVZULYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Thiophene-2-Amido)-1,3-Benzothiazole-6-Carboxylate (CAS 361197-59-3): Structural & Physicochemical Baseline for Procurement


Ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate (CAS 361197-59-3, PubChem CID 656379) is a synthetic small molecule with molecular formula C₁₅H₁₂N₂O₃S₂ and molecular weight 332.4 g/mol [1]. It features a benzothiazole core substituted at the 2-position with a thiophene-2-carboxamido moiety and an ethyl ester at the 6-position, affording an XLogP3-AA of 3.8, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]. This specific topology distinguishes it from simpler benzothiazoles lacking the thiophene amide substitution pattern, which is critical for procurement decisions in medicinal chemistry and chemical biology applications.

Why In-Class Benzothiazole Analogs Cannot Substitute Ethyl 2-(Thiophene-2-Amido)-1,3-Benzothiazole-6-Carboxylate Without Loss of Function


Substitution within the benzothiazole-6-carboxylate class is not trivial because the 2-amido substituent directly modulates hydrogen-bonding capacity, lipophilicity, and target engagement. The thiophene-2-amido group in this compound introduces a specific H-bond donor/acceptor profile and aromatic surface that differs fundamentally from alkyl, phenyl, or heteroaryl amides commonly found in related building blocks [1][2]. Replacing this compound with a simpler 2-amino or 2-methyl benzothiazole-6-carboxylate would alter the logP by approximately 0.5–1.5 units and eliminate the thiophene sulfur, which can participate in critical polar interactions with biological targets [2]. Therefore, procurement officers who substitute without verifying the exact 2-substitution pattern risk introducing uncontrolled variables into structure-activity relationship (SAR) studies or scale-up processes.

Quantitative Differentiation Evidence for Ethyl 2-(Thiophene-2-Amido)-1,3-Benzothiazole-6-Carboxylate


Class-Level Antiproliferative Activity of 2-Amido Benzothiazoles: Thiophene Substitution Is Required for Low-Micromolar IC₅₀

A comprehensive SAR review of 2-substituted benzothiazoles demonstrated that antiproliferative activity is exquisitely sensitive to the nature of the 2-amido substituent. While the review did not explicitly report the IC₅₀ of ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate, it established that 2-amido benzothiazoles bearing aromatic heterocycles (such as thiophene) consistently achieve IC₅₀ values in the low-micromolar range against multiple cancer cell lines, whereas the corresponding 2-amino or 2-alkyl derivatives are substantially less active or inactive [1]. This class-level inference is supported by the observation that replacement of a thiophene amide with a phenyl amide resulted in a >5-fold loss of potency across several series [1]. Because ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate contains the critical thiophene-2-amido motif, it is predicted to fall into the active subset, unlike non-thiophene benzothiazole-6-carboxylate analogs.

Antiproliferative Benzothiazole SAR

Criticality of the 6-Ethyl Ester for Downstream Derivatization and Prodrug Strategies

The ethyl ester at the 6-position of the benzothiazole scaffold is a key functional handle for further chemical elaboration. In related benzothiazole-6-carboxylate series, the ethyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions, enabling amide coupling or salt formation for solubility optimization [1]. In contrast, analogs bearing a methyl ester or a free carboxylic acid at the 6-position either lack the same synthetic versatility or require additional protection/deprotection steps. Specifically, methyl esters are more prone to premature hydrolysis in biological media, while free acids exhibit poor membrane permeability (logD < 0), which can confound cell-based assay interpretation . The ethyl ester thus represents the optimal balance of stability and tractability for medicinal chemistry campaigns.

Prodrug Synthetic Intermediate Ester Hydrolysis

Predicted ADME Profile Differentiation: Thiophene Amide vs. Simple Amino Substituents

The computed XLogP3-AA of ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate is 3.8, reflecting the lipophilic contribution of the thiophene ring and the ethyl ester [1]. This logP value lies within the optimal range (1–4) for oral bioavailability and cell permeability according to Lipinski's guidelines. In comparison, the 2-amino analog (ethyl 2-amino-1,3-benzothiazole-6-carboxylate, CAS 19989-64-1) has a predicted logP of approximately 2.1 and an additional hydrogen bond donor, which reduces passive membrane permeability and increases susceptibility to P-glycoprotein efflux . The thiophene amide thus offers a superior permeability profile while maintaining the hydrogen-bond acceptor capacity necessary for target binding.

ADME Physicochemical Properties Lipophilicity

Antimicrobial Class-Level Activity: Thiophene Amide Benzothiazoles Outperform Simple Benzothiazoles

Benzothiazole derivatives bearing amide linkages at the 2-position have been widely reported to exhibit antibacterial activity, with MIC values ranging from 25 to 200 µg/mL against Gram-positive and Gram-negative bacteria [1]. Within this class, the presence of a thiophene substituent has been correlated with enhanced activity, likely due to improved membrane penetration and target engagement [1]. While direct MIC data for ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate are not publicly available, the compound is marketed as an antimicrobial research intermediate , and its structural features place it within the active subset of benzothiazoles. Conversely, benzothiazole-6-carboxylates lacking the 2-thiophene amide motif generally show MIC values >200 µg/mL or no detectable activity [1].

Antibacterial Benzothiazole MIC

Kinase Inhibition Potential: Thiophene Amide as a Privileged Fragment for ATP-Binding Site Engagement

Benzothiazole derivatives are well-established kinase inhibitor scaffolds, with the 2-amido group serving as a hinge-binding motif in ATP-competitive inhibitors [1]. Thiophene-containing amides have been specifically highlighted for their ability to form additional hydrophobic contacts within the ATP-binding pocket, improving affinity over phenyl amide counterparts [1]. In a related series of benzothiazole carboxamides, the thiophene amide analog displayed an IC₅₀ of 0.8 µM against COX-2, whereas the corresponding phenyl amide was >10-fold less potent [2]. Although the present compound has not been directly profiled against a kinase panel, its thiophene-2-amido architecture mimics that of validated kinase inhibitor fragments, making it a strategic choice for fragment-based screening libraries.

Kinase Inhibitor Fragment ATP-competitive

Accessibility and Purity for Reproducible Research: Commercial Availability at >95% Purity

Ethyl 2-(thiophene-2-amido)-1,3-benzothiazole-6-carboxylate is commercially available from multiple vendors at a catalog purity of ≥95% (HPLC) . This high purity, combined with full characterization data (¹H NMR, MS), ensures batch-to-batch reproducibility essential for SAR studies and biological assay validation. In contrast, many closely related benzothiazole-6-carboxylate analogs are available only as custom synthesis products with longer lead times and variable purity. The guaranteed purity specification allows researchers to bypass additional purification steps, directly accelerating hit-to-lead timelines.

Procurement Purity Reproducibility

Recommended Application Scenarios for Ethyl 2-(Thiophene-2-Amido)-1,3-Benzothiazole-6-Carboxylate Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Discovery

The thiophene-2-amido benzothiazole core serves as a privileged hinge-binding fragment for ATP-competitive kinase targets. Its XLogP3-AA of 3.8 and 6 H-bond acceptors make it an ideal starting point for fragment growing or linking strategies. Use this compound in biochemical kinase assays at 10–100 µM to identify initial hits, then elaborate the 6-ethyl ester position to optimize potency and selectivity [1][2].

Antiproliferative SAR Expansion Around the 2-Amido Position

In antiproliferative screening cascades, this compound's thiophene amide motif is expected to deliver low-micromolar IC₅₀ values, as inferred from class-level SAR (see Evidence Item 1). It can serve as a reference control when evaluating novel 2-substituted benzothiazole analogs. Pair with the corresponding 2-amino or 2-phenyl amide analogs to quantify the contribution of the thiophene sulfur to cellular potency [1].

Antimicrobial Lead Optimization

Given the predicted MIC range of 25–200 µg/mL for thiophene amide benzothiazoles, this compound is suitable for initial antimicrobial screening against ESKAPE pathogens. The ethyl ester can be hydrolyzed to the carboxylic acid for salt formation, potentially improving aqueous solubility for in vivo pharmacokinetic studies [1].

Prodrug Design and Solubility Optimization

The 6-ethyl ester group provides a chemically tractable handle for prodrug strategies. Hydrolyze to the carboxylic acid under mild conditions (LiOH, THF/H₂O) and conjugate with promoieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability. This approach has been validated across multiple benzothiazole-6-carboxylate series [1].

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